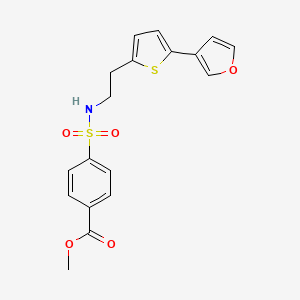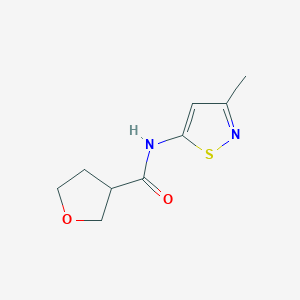![molecular formula C12H13N3O3 B2515955 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899952-06-8](/img/structure/B2515955.png)
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can offer a broader context for understanding the compound .
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a potent 5-HT2A antagonist through a [11C]-methylation process, which could be relevant to the synthesis of the target compound if isotopic labeling is of interest. Paper reports the synthesis of acetamide derivatives with hypoglycemic activity, achieved in good yields under mild conditions, which might suggest a pathway for synthesizing similar compounds. Paper outlines a new method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, which could provide insights into the synthesis of the target compound, particularly if oxazolidinone intermediates are involved.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Paper discusses the crystal structure of related acetamides, providing information on the conformation and hydrogen bonding patterns that could be relevant to the target compound. Understanding these structural details can help predict the behavior of "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" in various environments.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is another important aspect of their analysis. Paper describes the synthesis of N-aryl substituted phenyl acetamide analogs via Suzuki coupling, a reaction that could potentially be adapted for the synthesis of the target compound. Paper details the synthesis of derivatives with bacteriostatic activity, which involves the formation of double oxime ether structures, indicating the versatility of acetamide derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper and describe the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, including yield, spectroscopic analysis, and molecular structure identification. These methods and findings could be applied to the characterization of "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide." Paper synthesizes a series of compounds and screens them for biological activity, which could inform the potential applications of the target compound.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Mechanisms of Action
Antitumor Activities and Mechanisms : Derivatives of phthalazinone, similar in structure to "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide," have been explored for their antitumor activities. These activities are attributed to their ability to interact with tubulin, impacting cell division and showing potential as anticancer agents. Research indicates that modifications to the functional groups of such compounds can alter their bioactivities, suggesting that specific derivatives could have enhanced therapeutic profiles with reduced toxicity (Dubey et al., 2017).
Antioxidant and Anti-inflammatory Effects : Studies on melatonin, another compound with a methoxy group, reveal its significant anti-inflammatory and antioxidant effects. These properties are particularly relevant in combating inflammation and oxidative stress, common pathways in chronic diseases. The mechanistic review by Nabavi et al. (2019) emphasizes melatonin's role in modulating immune responses and protecting against oxidative damage, suggesting potential parallels in the action of structurally related compounds (Nabavi et al., 2019).
Environmental and Health Impact : Research into the environmental persistence and health effects of phthalate compounds, which share a structural motif with "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide," highlights concerns over their widespread use. Phthalates are known for their endocrine-disrupting properties, which can affect developmental and reproductive health. Studies like those by Sedha et al. (2021) underscore the need for identifying and understanding the biological effects of related compounds, to mitigate potential adverse health impacts (Sedha et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide interacts with its target, the PARP, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide affects the DNA repair pathways, particularly the base excision repair pathway This leads to an accumulation of DNA single-strand breaks
Result of Action
The result of the action of 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the accumulation of DNA damage in cells due to the inhibition of PARP . This accumulation of DNA damage can lead to cell death, which is particularly useful in the context of cancer cells.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-7-11(16)13-6-10-8-4-2-3-5-9(8)12(17)15-14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTIAWUGRPWECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)



![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)
![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

